Methyl octadec-11-en-7-ynoate
Description
Contextualizing Unique Polyunsaturated and Polyacetylenic Fatty Acid Derivatives
Fatty acids are fundamental components of lipids, serving critical roles in energy storage, structural integrity of cell membranes, and cellular signaling. While saturated and monounsaturated fatty acids are well-understood, there is a growing research interest in more complex structures, particularly polyunsaturated fatty acids (PUFAs) and polyacetylenic fatty acids. These molecules are characterized by the presence of multiple carbon-carbon double bonds and one or more carbon-carbon triple bonds (alkyne groups), respectively. nih.govnih.gov
Polyacetylenic natural products represent a significant class of compounds, often derived from fatty acid and polyketide precursors. nih.gov Their biosynthesis typically involves desaturase enzymes that introduce unsaturation into long-chain acyl chains. nih.gov These unique structural motifs bestow these molecules with diverse and often potent biological activities. Fatty acids with unusual unsaturation patterns, including acetylenic bonds, are found across various species, from plants of the Apiaceae and Santalaceae families to marine sponges and fungi. mdpi.comresearchgate.net
The esterification of these fatty acids into fatty acid methyl esters (FAMEs) is a common analytical strategy that renders them more volatile for techniques like gas chromatography. mdpi.com Beyond their analytical utility, these methyl esters are also subjects of research in their own right, particularly when their unique structural features are exploited for specific applications.
Significance of Methyl octadec-11-en-7-ynoate within Lipidomics and Chemical Biology
While specific research on this compound is limited, its structure—an 18-carbon chain with a double bond at the 11th position and a triple bond at the 7th position, esterified with a methyl group—places it at the intersection of several key areas of modern biochemical research.
In the field of lipidomics , which aims to comprehensively study the full complement of lipids in a biological system, molecules like this compound are of interest due to their unusual structure. ebsco.com The presence of both a double and a triple bond suggests a complex biosynthetic origin and potentially unique metabolic fate and signaling functions. The study of such non-canonical fatty acids helps to expand the known lipidome and understand the metabolic networks that produce them. osti.gov
In chemical biology , the alkyne (or yne) functional group is of particular importance. Alkynes serve as powerful chemical reporters or handles for "click chemistry," a set of biocompatible reactions that allow for the specific and efficient labeling of biomolecules. Fatty acids containing alkyne groups can be introduced into cellular systems to trace their metabolic incorporation into more complex lipids. nih.govnih.gov This allows researchers to follow lipid metabolism and trafficking with high precision using mass spectrometry or fluorescence microscopy. Given its structure, this compound could theoretically serve as such a probe, enabling detailed investigations into fatty acid uptake, remodeling, and catabolism. nih.gov The combination of an alkene and an alkyne (an enyne) further adds to its potential as a specialized tool for probing enzymatic pathways that interact with unsaturated fatty acids.
Data Tables
Computed Properties of this compound
Direct experimental data for this compound is not widely available. The table below presents computed physicochemical properties based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₉H₃₂O₂ |
| Molecular Weight | 292.46 g/mol |
| IUPAC Name | This compound |
| Topological Polar Surface Area | 26.3 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 15 |
Comparison of Related Fatty Acid Methyl Esters
This table compares the properties of this compound's structural relatives, for which more data is available.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Methyl (Z)-octadec-11-enoate (Methyl cis-vaccenate) | 1937-63-9 | C₁₉H₃₆O₂ | 296.49 | One cis double bond at C11. chemeo.com |
| Methyl (E)-octadec-11-enoate (Methyl trans-vaccenate) | 6198-58-9 | C₁₉H₃₆O₂ | 296.49 | One trans double bond at C11. nist.gov |
| Methyl octadec-7-en-11-ynoate | 71388877 | C₁₉H₃₂O₂ | 292.5 | Positional isomer with enyne at C7/C11. nih.gov |
| Methyl octadec-9-ynoate (Methyl stearolate) | 1120-32-7 | C₁₉H₃₄O₂ | 294.47 | One triple bond at C9. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62203-96-7 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-11-en-7-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-11,14-18H2,1-2H3 |
InChI Key |
YITKPBWHQXTNET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCC#CCCCCCC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl Octadec 11 En 7 Ynoate
Designed Chemical Synthesis of Enynes and Related Conjugated Systems
The construction of the enyne motif is a central challenge in organic synthesis, with numerous methods developed to control the formation and geometry of the alkene and alkyne functionalities. researchgate.netscilit.comthieme-connect.com
Strategies for Alkene-Alkyne Formation
The synthesis of conjugated enynes like Methyl octadec-11-en-7-ynoate relies heavily on transition-metal-catalyzed cross-coupling reactions. These methods provide efficient and selective ways to form the crucial carbon-carbon bonds that define the enyne system. researchgate.net
Key strategies include:
Palladium- and Copper-Catalyzed Cross-Coupling: This is one of the most prevalent methods for enyne synthesis. Reactions such as the Sonogashira coupling, which pairs a vinyl halide with a terminal alkyne, are fundamental. researchgate.netorganic-chemistry.org Variations involve the coupling of vinyl organometallic compounds with bromoalkynes. thieme-connect.com The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions like the homocoupling of terminal alkynes. researchgate.netthieme-connect.com
Metal-Catalyzed Dimerization of Alkynes: Various transition metals can catalyze the head-to-tail dimerization of terminal alkynes to form enynes. The regioselectivity of this process is a key consideration, determining whether the desired 1,3-enyne is formed. researchgate.net
Rearrangement and Elimination Reactions: Enynes can also be formed from precursors like propargyl alcohols through rearrangement or dehydration reactions. scilit.comthieme-connect.com Another approach involves the deprotonation of specific phosphonium (B103445) salts to generate a phosphorane, which then reacts with aldehydes to yield olefins that are precursors to (Z)-1,3-enynes. organic-chemistry.org
| Strategy | Catalytic System | Substrates | Key Features |
| Cross-Coupling | Pd(II)/Cu(I) | Vinyl Tellurides + Terminal Alkynes | High stereospecificity for (Z)-enynes; mild reaction conditions. thieme-connect.com |
| Cross-Coupling | Palladium (various) | Vinyl Halides + Terminal Alkynes | Widely applicable (Sonogashira type); requires control to prevent homocoupling. researchgate.netorganic-chemistry.org |
| Hydroalkynylation | Palladium | Allenes + Terminal Alkynes | Provides (E)-1,3-enyne derivatives with high regio- and stereoselectivity. organic-chemistry.org |
| Elimination | Base-mediated | Trichloromethylated (Z)-olefins | Useful for stereospecific synthesis of (Z)-1,3-enynes from aldehyde precursors. organic-chemistry.org |
Stereochemical Control in Synthesis
Controlling the geometry of the double bond (E- or Z-configuration) is paramount in enyne synthesis, as the stereochemistry can significantly impact the biological activity and chemical reactivity of the final molecule.
Research findings have demonstrated several effective approaches:
Catalyst and Ligand Design: The choice of phosphine (B1218219) ligands in palladium-catalyzed reactions can influence the stereochemical outcome. The development of specific ligands, such as 2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1′-binaphthalene (Neolephos), has enabled highly selective transformations. researchgate.net
Substrate-Controlled Synthesis: The inherent stereochemistry of the starting materials can be transferred to the final product. For instance, the palladium-catalyzed cross-coupling of (Z)-bis-vinylic tellurides with terminal alkynes proceeds with complete retention of the Z-configuration of the double bond. thieme-connect.com
Reaction Pathway Manipulation: Different reaction conditions can lead to different stereoisomers. In the synthesis of fluoro-enynes using Julia-Kocienski reagents, the use of LHMDS as a base resulted in higher E-stereoselectivity compared to DBU-mediated conditions. acs.org Similarly, reactions of 2,3-allenols with oxalyl chloride can yield either (E)- or (Z)-isomers depending on the presence of different additives like triethylamine (B128534) or DMSO. organic-chemistry.org Nickel-catalyzed reductive cyclization of 1,6-enynes has also been shown to produce tetrasubstituted olefins stereoselectively. thieme-connect.com
Biocatalytic Pathways for Unsaturation in Fatty Acid Esters
Nature employs sophisticated enzymatic machinery to introduce unsaturation into fatty acid chains, offering a green and highly selective alternative to chemical synthesis. These biocatalytic pathways are responsible for the vast diversity of unsaturated fatty acids found in living organisms. nih.gov
Enzyme-Mediated Introduction of Double and Triple Bonds
The biosynthesis of unsaturated fatty acids is primarily mediated by a class of enzymes known as fatty acid desaturases (FADs). nih.govwikipedia.org These enzymes are responsible for creating double bonds at specific positions in the acyl chains of fatty acids. mdpi.comnih.gov
Fatty Acid Desaturases (FADs): FADs are non-heme diiron enzymes that catalyze the dehydrogenation of a C-C single bond to a C=C double bond. nih.gov This reaction is a highly energy-demanding process that requires molecular oxygen and electrons, which are typically supplied by cofactors like NAD(P)H via an electron transport chain involving cytochrome b₅. nih.govnih.gov The enzymes exhibit remarkable specificity regarding the position of the new double bond (e.g., Δ9, Δ12) and the chain length of the fatty acid substrate. wikipedia.orgscialert.net
Acetylenases: A unique subclass of FADs, known as acetylenases, is capable of introducing a triple bond. The biosynthesis of crepenynic acid, an acetylenic fatty acid, involves a bifunctional enzyme (Crep1) that first introduces a Δ12 double bond into linoleic acid and then catalyzes a second oxidation to convert this double bond into a triple bond. nih.gov This discovery was a significant breakthrough in understanding the biological formation of alkynes. nih.gov
| Enzyme Class | Function | Mechanism | Cofactors | Example |
| Fatty Acid Desaturase (FAD) | Introduces C=C double bond | Diiron-catalyzed dehydrogenation | O₂, NAD(P)H, Cytochrome b₅ | Δ9-desaturase converts stearic acid to oleic acid. wikipedia.org |
| Acetylenase (a special FAD) | Converts C=C to C≡C triple bond | Two-step oxidation | O₂, NAD(P)H, Cytochrome b₅ | Crep1 enzyme converts linoleic acid to crepenynic acid. nih.gov |
Novel Biotransformation Research
Modern biotechnology seeks to harness and engineer these natural pathways for the production of novel or high-value fatty acids.
Heterologous Expression: A key area of research involves expressing desaturase and acetylenase genes in microbial hosts like the yeast Saccharomyces cerevisiae. nih.gov This allows for the controlled production of specific unsaturated fatty acids that are not native to the host organism. For example, expressing the Crep1 gene in yeast successfully produced crepenynic acid from linoleic acid, confirming the enzyme's function. nih.gov
Metabolic Engineering: By manipulating metabolic pathways, researchers aim to increase the production of desired fatty acids. This can involve improving the supply of necessary cofactors like NADPH or knocking out competing pathways. mdpi.com Such strategies are being explored to enhance the production of valuable polyunsaturated fatty acids (PUFAs) in oleaginous fungi like Mortierella alpina. mdpi.com
Enzymatic Esterification: Lipases are widely used as biocatalysts to synthesize fatty acid esters under mild conditions. mdpi.com Research has focused on the enzymatic esterification of various fatty acids with alcohols to create structured lipids, including unsaturated fatty acid esters for cosmetic applications. nih.govmdpi.comresearchgate.net This approach offers high selectivity and avoids the harsh conditions of chemical catalysis. mdpi.com
Advanced Derivatization and Functionalization of this compound
The enyne motif in this compound is a highly reactive and versatile functional group, making it an ideal starting point for synthesizing a wide range of more complex molecules. nih.gov
The dual functionality of the alkene and alkyne allows for a rich variety of chemical transformations:
Cyclization Reactions: The adjacent double and triple bonds are perfectly poised for cyclization reactions to construct heterocyclic and carbocyclic frameworks. nih.gov Depending on the catalytic system (e.g., rhodium, palladium, gold) and reagents, 1,3-enynes can be converted into furans, pyrans, pyrroles, and cyclopentene (B43876) derivatives. nih.gov
Hydrofunctionalization: The addition of atoms or functional groups across the double or triple bond is a common strategy. For example, a palladium-catalyzed hydroalkylation of 1,3-enynes with ketones can generate synthetically useful β-allenyl ketones. nih.gov
Bio-orthogonal Chemistry: The alkyne group is a powerful tool in chemical biology. Terminal alkynes can participate in highly specific "click" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). frontiersin.org While the alkyne in this compound is internal, related derivatization strategies for internal alkynes, such as the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), have been developed to form triazoles, which greatly improve detection in mass spectrometry. chemrxiv.org This functionalization allows the molecule to be used as a chemical reporter to trace lipid metabolism and interactions within biological systems. frontiersin.orgresearchgate.net
| Derivatization Strategy | Reagents / Catalyst | Resulting Structure | Application |
| Cyclization | Transition Metals (Pd, Rh, Au) | Heterocycles (Furans, Pyrroles), Carbocycles | Synthesis of complex molecular frameworks. nih.gov |
| Hydroalkylation | Ketones / Pd(0) & B(C₆F₅)₃ Catalysis | β-Allenyl Ketones | Creation of allene-containing structures. nih.gov |
| Azide-Alkyne Cycloaddition | Azides / Ru Catalyst | Trisubstituted Triazoles | Bio-orthogonal labeling for improved mass spectrometry analysis and metabolic tracing. chemrxiv.org |
| Further Coupling | Aryl Halides / Pd Catalyst | Diaryl Enynes | Extension of the conjugated system for materials science applications. acs.org |
Olefin Metathesis Reactions for Chain Modification
Cross-Metathesis with Varied Olefinic Substrates
Specific research detailing the cross-metathesis of this compound with varied olefinic substrates is not available. The reaction, known as ene-yne cross-metathesis (EYCM), presents significant challenges when applied to internal, acyclic olefins like the one present in the subject molecule. Research indicates that the direct cross-metathesis of alkynes with internal double bonds in unsaturated fatty acid esters has not been successfully performed. nih.gov This is a general limitation of current catalytic systems, not specific to this particular molecule.
To circumvent this, a two-step, one-pot process has been developed for related unsaturated fatty esters. This process involves:
Ethenolysis: The internal double bond of the fatty ester is first reacted with ethylene (B1197577) to produce terminal olefins.
Cross-Metathesis: The newly formed terminal olefin can then undergo cross-metathesis with a terminal alkyne. nih.govnih.govbeilstein-journals.org
This sequential approach allows for the transformation of renewable unsaturated fatty esters into valuable conjugated 1,3-dienes. nih.govresearchgate.net However, no studies have applied this specific sequence to this compound.
Ring-Closing Metathesis Strategies
There are no published reports on the application of ring-closing metathesis (RCM) to this compound. RCM is an intramolecular reaction that typically requires a molecule to possess two terminal alkene functionalities to form a cyclic alkene. As this compound contains one internal alkene and one internal alkyne, standard RCM is not applicable. A related reaction, ring-closing enyne metathesis (RCEYM), could theoretically be envisioned after suitable modification of the molecule's backbone, but no such strategies have been documented for this specific compound.
Selective Oxidation and Reduction Chemistries
Controlled Epoxidation of the Alkene Moiety
No specific research findings or protocols on the controlled epoxidation of the alkene moiety in this compound are available. While the selective epoxidation of an alkene in the presence of an alkyne is a known transformation in organic chemistry, the specific reaction conditions, catalyst choice, and resulting stereochemistry for this particular substrate have not been investigated or reported.
Stereoselective Hydrogenation of Unsaturated Linkages
Detailed studies on the stereoselective hydrogenation of either the alkene or alkyne within this compound are absent from the scientific literature. The selective reduction of one unsaturated bond in the presence of another (e.g., reducing the alkyne to a cis-alkene without affecting the existing alkene) is a significant synthetic challenge that requires careful catalyst selection (such as Lindlar's catalyst for alkyne to Z-alkene reduction). However, no experimental data or established methods exist for this specific enyne substrate.
Additions to Multiple Bonds (Alkene and Alkyne)
There is no specific information available regarding addition reactions (such as halogenation, hydrohalogenation, hydration, or thiol-ene additions) applied to this compound. researchgate.netrsc.org While the alkene and alkyne functional groups are known to undergo a wide variety of addition reactions, the regioselectivity and stereoselectivity of such reactions on this specific enyne system have not been documented. libretexts.orgnih.gov The interplay between the two proximal unsaturated bonds would likely influence reactivity in ways that cannot be accurately described without direct experimental evidence.
Ester Group Functionalization and Transesterification Reactions
The methyl ester group in this compound is a versatile functional handle that can undergo various transformations, most notably transesterification. This process involves the exchange of the methoxy (B1213986) group (-OCH₃) with a different alkoxy group (-OR') from an alcohol (R'OH). The reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com
Under basic conditions, a strong base, such as an alkoxide, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) as a leaving group to yield the new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. wikipedia.org Studies on fatty acid methyl esters containing other functional groups, such as epoxy or alkyne moieties, have shown that base-catalyzed transesterification can proceed without affecting these groups. dss.go.thresearchgate.net This selectivity is crucial for the targeted functionalization of this compound, allowing for modification of the ester group while preserving the enyne structure.
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed. masterorganicchemistry.com Common catalysts for this transformation include mineral acids and Lewis acids. sigmaaldrich.com
The choice of catalyst and reaction conditions allows for the synthesis of a wide array of ester derivatives from this compound, enabling the modulation of its physical and chemical properties for various applications.
| Reaction Type | Catalyst | Reagents | Typical Conditions | Outcome |
| Base-Catalyzed Transesterification | Sodium Methoxide (NaOMe) or Potassium Hydroxide (KOH) | Excess of new alcohol (R'OH) | Room temperature to reflux | Formation of a new ester (RCOOR') and methanol |
| Acid-Catalyzed Transesterification | Sulfuric Acid (H₂SO₄) or Boron Trichloride (BCl₃) | Excess of new alcohol (R'OH) | Reflux | Formation of a new ester (RCOOR') and water |
| Enzymatic Transesterification | Lipase | New alcohol (R'OH) | Mild temperatures | Formation of a new ester (RCOOR') and methanol |
Exploitation of the Alkynyl Moiety in Coupling Reactions
The terminal alkyne in this compound is a key functional group for carbon-carbon bond formation through various coupling reactions. The Sonogashira coupling is a particularly powerful method for the coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
The generally accepted mechanism involves the formation of a copper(I) acetylide species in situ. A palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. The resulting palladium(II) complex then undergoes transmetalation with the copper(I) acetylide. The final step is reductive elimination from the palladium(II) complex to afford the coupled product and regenerate the palladium(0) catalyst.
This reaction allows for the introduction of a wide range of aryl and vinyl substituents at the terminus of the alkyne in this compound. The versatility of the Sonogashira coupling has been demonstrated in its application to complex molecules, including the modification of peptides. nih.gov Recent advancements have also explored decarbonylative Sonogashira couplings, which utilize carboxylic acid derivatives as electrophiles. rsc.org
Other palladium-catalyzed coupling reactions, such as the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, can also be employed to functionalize the alkynyl moiety, although this would typically involve conversion of the terminal alkyne to an alkynylzinc species first. acs.org These coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of more complex molecular architectures.
| Coupling Reaction | Catalyst System | Coupling Partners | Typical Base/Solvent | Product |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal Alkyne, Aryl/Vinyl Halide | Et₃N or Piperidine / THF or DMF | Aryl/Vinyl-substituted Alkyne |
| Carbonylative Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne, Aryl Halide, CO | Aqueous NH₃ | α,β-Alkynyl Ketone |
| Negishi Coupling | Pd₂(dba)₃ / PCyp₃ | Alkynylzinc Reagent, Alkyl/Aryl Halide | NMI / THF/NMP | Substituted Alkyne |
Formation of Malonate Derivatives from Fatty Acid Methyl Esters
The malonic ester synthesis is a classic method for the preparation of carboxylic acids. wikipedia.org While this synthesis does not directly utilize a fatty acid methyl ester as a starting material, its principles can be applied to introduce a malonate-like functionality to a molecule derived from this compound.
The synthesis typically begins with the deprotonation of diethyl malonate or a similar malonic ester with a strong base, such as sodium ethoxide, to form a resonance-stabilized carbanion. wikipedia.org This carbanion then acts as a nucleophile and can react with an appropriate electrophile. For instance, if a derivative of this compound containing a leaving group (e.g., a halide) were prepared, it could serve as the electrophile in a reaction with the malonate carbanion.
The resulting product would be a dialkylated malonic ester. Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating would yield a substituted carboxylic acid. wikipedia.org This multi-step process allows for the extension of the carbon chain and the introduction of a carboxylic acid group.
Variations of this methodology exist, such as the use of mono-substituted malonic acid half oxyesters (SMAHOs), which can be accessed through the alkylation of a malonate followed by a monosaponification. nih.gov These reagents can serve as precursors to ester enolates through decarboxylation. nih.gov
| Reaction Stage | Reagents | Intermediate/Product | Key Transformation |
| Enolate Formation | Diethyl malonate, Sodium ethoxide | Malonate enolate | Formation of a nucleophilic carbanion |
| Alkylation | Alkyl halide (R-X) | Alkylated malonic ester | C-C bond formation |
| Hydrolysis and Decarboxylation | H₃O⁺, heat | Substituted carboxylic acid | Formation of a carboxylic acid and loss of CO₂ |
State of the Art Analytical Characterization for Methyl Octadec 11 En 7 Ynoate Research
High-Resolution Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques provide detailed information regarding the molecular structure by probing the interaction of molecules with electromagnetic radiation. For a molecule with the complexity of Methyl octadec-11-en-7-ynoate, a combination of advanced methods is essential for complete characterization.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds, as it provides information on the chemical environment and connectivity of atoms. scilit.com For complex molecules, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret due to extensive signal overlap. omicsonline.org
Multi-dimensional NMR for Complex Enynyl Structures
Multi-dimensional NMR experiments are indispensable for resolving the crowded signals typical of long-chain fatty acid esters and for unambiguously assigning the structure of the enynyl system. iaea.orgnih.gov These techniques separate NMR signals into two or more frequency dimensions, which helps to resolve overlapping peaks that would be congested in a 1D spectrum. omicsonline.orgiaea.org
Key two-dimensional (2D) NMR experiments for characterizing this compound include:
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for tracing the proton connectivity through the entire aliphatic chain, confirming the sequence of methylene (B1212753) groups and identifying the protons on the double bond and those adjacent to the triple bond.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It allows for the definitive assignment of carbon signals based on their attached, and more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons, such as the sp-hybridized carbons of the alkyne, by observing their correlation with nearby protons. It also confirms the connection of the ester group.
The combination of these experiments allows for a complete and unambiguous assignment of all proton and carbon signals in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1 (C=O) | - | ~174 |
| C-2 | ~2.3 (t) | ~34 |
| C-3 | ~1.6 (quint) | ~25 |
| C-4 to C-5 | ~1.3 (m) | ~29 |
| C-6 | ~2.2 (t) | ~19 |
| C-7 (C≡C) | - | ~80 |
| C-8 (C≡C) | - | ~82 |
| C-9 | ~2.1 (t) | ~18 |
| C-10 | ~2.0 (q) | ~28 |
| C-11 (=CH) | ~5.4 (dt) | ~128 |
| C-12 (=CH) | ~5.5 (dt) | ~132 |
| C-13 | ~2.0 (q) | ~27 |
| C-14 to C-17 | ~1.3 (m) | ~29-32 |
| C-18 | ~0.9 (t) | ~14 |
Quantitative NMR for Purity and Reaction Monitoring
A unique feature of NMR is that the signal intensity (integral) is directly proportional to the number of nuclei responsible for the signal. scispace.com This characteristic makes quantitative NMR (qNMR) a powerful primary method for determining the concentration and purity of a sample without the need for identical reference standards. scilit.com
For this compound, purity can be assessed by adding a certified internal standard of known concentration to a precisely weighed sample. By comparing the integral of a well-resolved signal from the target molecule (e.g., the sharp singlet of the methoxy (B1213986) protons at ~3.7 ppm) to the integral of a signal from the internal standard, the absolute purity of the sample can be calculated with high accuracy. aocs.org Furthermore, qNMR is an effective tool for monitoring the progress of the synthesis of this compound by tracking the consumption of reactants and the formation of the product over time.
Table 2: Example Calculation for Purity Determination by qNMR
| Parameter | Value |
|---|---|
| Analyte Signal (OCH₃) Integral | 1.50 |
| Number of Protons (Analyte) | 3 |
| Internal Standard Signal Integral | 1.00 |
| Number of Protons (Standard) | 6 |
| Mass of Analyte | 10.5 mg |
| Mass of Standard | 8.0 mg |
| Molar Mass of Analyte | 292.47 g/mol |
| Molar Mass of Standard | 150.17 g/mol |
| Calculated Purity | 98.5% |
High-Accuracy Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques, it becomes a powerful tool for analyzing complex mixtures. researchgate.net
Hyphenated GC-MS and LC-MS for Mixture Analysis and Identification
Hyphenated chromatography-mass spectrometry techniques are essential for the analysis of this compound within complex matrices, such as reaction mixtures or biological extracts.
Gas Chromatography-Mass Spectrometry (GC-MS): As a fatty acid methyl ester (FAME), this compound is sufficiently volatile for GC analysis. lookchem.comthepharmajournal.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer. researchgate.net Electron ionization (EI) is a common technique that generates reproducible fragmentation patterns, or "fingerprints," which can be compared to spectral libraries for identification. Key fragments for this molecule would include the molecular ion (M⁺), a prominent ion from the McLafferty rearrangement (m/z 74), and ions resulting from cleavage along the aliphatic chain, particularly around the positions of unsaturation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing compounds in a liquid phase and is particularly useful for samples that are not volatile or are thermally unstable. nih.govresearchgate.net Reversed-phase LC separates compounds based on hydrophobicity. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used, which often result in a strong signal for the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information. nih.gov
Table 3: Expected Key Mass Fragments for this compound in GC-EI-MS
| m/z Value | Possible Fragment Identity |
|---|---|
| 292 | Molecular Ion [M]⁺ |
| 261 | Loss of methoxy group [M-OCH₃]⁺ |
| 74 | McLafferty Rearrangement Ion [CH₃OC(OH)=CH₂]⁺ |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation
A significant challenge in fatty acid analysis is the differentiation of isomers (e.g., compounds with the same formula but different double or triple bond positions), which often cannot be resolved by chromatography or mass spectrometry alone. researchgate.net Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides a powerful solution by introducing an additional dimension of separation. nih.govyoutube.com
In IMS, ions are separated in the gas phase based on their size, shape, and charge as they travel through a drift tube filled with a buffer gas under the influence of an electric field. nih.govyoutube.com Compact ions travel faster than extended ions. This difference in mobility allows for the separation of isomers that are indistinguishable by their mass-to-charge ratio. nih.gov For instance, this compound could be separated from its positional isomer, Methyl octadec-12-en-8-ynoate. The ion's rotational-averaged size can be reported as a collision cross-section (CCS), a reproducible physical parameter that aids in identification. nih.gov This technique is exceptionally valuable for confirming the identity of a specific isomer in a complex mixture. acs.orgnih.gov
Table 4: Conceptual IMS-MS Data for Separation of C₁₉H₃₂O₂ Isomers
| Compound | Molecular Formula | m/z ([M+H]⁺) | Predicted Drift Time | Predicted CCS (Ų) |
|---|---|---|---|---|
| This compound | C₁₉H₃₂O₂ | 293.2475 | t₁ | CCS₁ |
| Methyl octadec-12-en-8-ynoate | C₁₉H₃₂O₂ | 293.2475 | t₂ (≠ t₁) | CCS₂ (≠ CCS₁) |
Specialized Fragmentation Techniques for Unsaturation Localization (e.g., OzID)
Determining the exact location of double and triple bonds within a fatty acid chain is a significant analytical challenge, as standard collision-induced dissociation (CID) often fails to produce diagnostic fragments. Ozone-induced Dissociation (OzID) is a powerful mass spectrometry-based technique that addresses this limitation by selectively cleaving carbon-carbon double bonds. core.ac.ukwesternsydney.edu.au
In the case of this compound, the molecule would first be ionized, typically forming a protonated molecule [M+H]⁺ or an adduct with a metal ion like sodium [M+Na]⁺. These ions are then isolated in an ion trap mass spectrometer and reacted with ozone (O₃) vapor. nih.gov The ozone undergoes a cycloaddition reaction specifically with the C=C double bond at the C11-C12 position, as it is significantly more reactive towards ozone than the C≡C triple bond. This reaction forms an unstable primary ozonide, which rapidly decomposes, cleaving the carbon chain at the site of unsaturation.
This cleavage results in two diagnostic product ions: an aldehyde and a Criegee ion. For this compound, cleavage at the C11=C12 bond would yield specific fragments that unambiguously confirm the double bond's location. The expected fragmentation pattern allows for precise structural confirmation that would be difficult to achieve with other methods. researchgate.net
| Precursor Ion | Cleavage Site | Predicted Fragment 1 (Aldehyde) | Predicted Fragment 2 (Criegee Ion) |
|---|---|---|---|
| [C₁₉H₃₂O₂ + H]⁺ | C11=C12 | Fragment containing C1-C11 | Fragment containing C12-C18 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for the non-destructive identification of functional groups within a molecule. These methods provide a molecular fingerprint based on the vibrational modes of chemical bonds. For this compound, FTIR and Raman spectra would provide clear evidence for its key structural features: the ester carbonyl group, the carbon-carbon double bond, and the carbon-carbon triple bond. sapub.org
FTIR Spectroscopy: In an FTIR spectrum of the compound, the most prominent peak would be the strong carbonyl (C=O) stretching vibration of the methyl ester group, typically appearing around 1740 cm⁻¹. The presence of the alkene C=C bond would be indicated by a stretching vibration around 1650 cm⁻¹, though this peak can sometimes be weak. The sp² C-H stretch from the alkene is expected just above 3000 cm⁻¹. libretexts.org The internal alkyne (C≡C) stretch is often weak or absent in FTIR spectra due to the symmetry of the bond, making it difficult to detect.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to nonpolar, symmetric bonds, making it highly effective for detecting the carbon-carbon multiple bonds in this compound. sapub.org The C≡C triple bond stretch, which is weak in the IR spectrum, would give a strong and sharp signal in the Raman spectrum, typically in the 2100-2260 cm⁻¹ region. libretexts.org The C=C double bond stretch would also be clearly visible, usually around 1650 cm⁻¹. The high sensitivity of Raman to these bonds allows for unambiguous confirmation of the enyne functional group. escholarship.org
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Ester (C=O) | Stretch | FTIR | ~1740 (Strong) |
| Alkene (C=C) | Stretch | Raman / FTIR | ~1650 (Strong in Raman, variable in FTIR) |
| Alkene (=C-H) | Stretch | FTIR | ~3020-3100 (Medium) |
| Alkyne (C≡C) | Stretch | Raman | ~2100-2260 (Strong) |
| Alkyl (C-H) | Stretch | FTIR / Raman | ~2850-2960 (Strong) |
Chromatographic Separation Science for Complex Fatty Acid Esters
The analysis of lipids often involves complex mixtures of isomers with similar chemical properties, necessitating high-resolution separation techniques. Chromatography is the primary tool used to isolate and purify individual fatty acid esters like this compound from such mixtures.
Capillary Gas Chromatography (GC) Optimization
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like FAMEs. gcms.cz For complex mixtures containing isomers, optimization of the separation is crucial. This is primarily achieved through the selection of an appropriate capillary column stationary phase. nih.gov
For separating FAMEs with varying degrees of unsaturation and different positional isomers, highly polar stationary phases are preferred. gcms.cz Columns such as those with biscyanopropyl polysiloxane phases (e.g., SP-2560) provide excellent selectivity based on the polarity imparted by the double and triple bonds. gcms.cz The enyne system in this compound would lead to a longer retention time on such polar columns compared to its saturated or monounsaturated C18 counterparts.
Optimization also involves fine-tuning the temperature program. A typical GC oven program starts at a lower temperature to separate more volatile components and gradually ramps up to elute higher-boiling-point compounds. For FAME analysis, a program might start around 140°C and increase to 240°C to ensure the resolution of C18 isomers. mdpi.com When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides its mass spectrum for identification. nih.gov
| Parameter | Condition |
|---|---|
| Column | SP-2560 (100 m x 0.25 mm, 0.20 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injection | Split/Splitless, 250°C |
| Oven Program | Initial 140°C (5 min), ramp to 240°C at 4°C/min, hold 20 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Liquid Chromatography (LC) with Advanced Detection
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a complementary separation method to GC, especially for less volatile or thermally sensitive compounds. For FAMEs, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
Separation is based on hydrophobicity; FAMEs with longer alkyl chains and fewer double/triple bonds are retained longer. This compound would elute earlier than methyl stearate (B1226849) (18:0) but later than more highly unsaturated FAMEs like methyl linolenate (18:3). A gradient elution, typically starting with a high percentage of water and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to resolve a wide range of FAMEs in a single run. nih.gov
Coupling LC with mass spectrometry (LC-MS) provides a powerful analytical platform. miami.edu Detectors using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can generate ions for MS analysis, allowing for both quantification and structural elucidation of the separated compounds.
Thin-Layer Chromatography (TLC) for Screening and Purification
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for screening reaction progress, assessing sample purity, and performing small-scale purifications of lipids. rockefeller.edu For the analysis of this compound, a silica (B1680970) gel plate (a polar stationary phase) would be used with a largely nonpolar mobile phase. rockefeller.edu
A common solvent system for separating FAMEs on silica is a mixture of petroleum ether or hexane (B92381) with a small amount of a more polar solvent like diethyl ether or ethyl acetate. ugm.ac.id In this system, separation is based on polarity. Nonpolar saturated FAMEs migrate furthest up the plate (higher Retention Factor, Rf), while more polar, unsaturated FAMEs have lower Rf values. The ester group, double bond, and triple bond in this compound make it more polar than saturated FAMEs, causing it to travel a shorter distance on the plate.
Argentation TLC, where the silica plate is impregnated with silver nitrate, can also be used. dss.go.th Silver ions form reversible complexes with C=C double bonds, significantly retarding their migration. This technique is exceptionally effective at separating FAMEs based on the number and geometry of their double bonds.
Biosynthesis and Natural Occurrence of Enynyl Fatty Acid Methyl Esters
Investigation of Novel Biosynthetic Pathways
The biosynthesis of enynyl fatty acids is a modification of the well-established fatty acid synthesis pathway. wikipedia.orgaocs.org The formation of the characteristic enynyl structure, specifically a double bond at the Δ11 position and a triple bond at the Δ7 position as seen in the parent fatty acid of Methyl octadec-11-en-7-ynoate, necessitates a series of specialized enzymatic reactions.
The proposed biosynthetic route likely begins with a common C18 fatty acid precursor, such as oleic acid (18:1Δ9). The pathway to an octadec-11-en-7-ynoic acid would then require the action of at least two key types of enzymes: a desaturase to introduce the double bond at the C-11 position and an acetylenase to form the triple bond at the C-7 position. The precise order and interplay of these enzymatic steps are subjects of ongoing research. It is hypothesized that a Δ11-desaturase first acts on a saturated or monounsaturated C18 fatty acid to create the double bond. Subsequently, a specialized acetylenase, likely a Δ7-acetylenase, would catalyze the formation of the triple bond.
The general mechanism for fatty acid biosynthesis involves the sequential addition of two-carbon units from acetyl-CoA and malonyl-CoA, catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS). wikibooks.org The introduction of unsaturations is a post-synthesis modification that occurs on the fully formed fatty acid chain.
Identification of Natural Sources and Organisms Producing Enynyl Lipids
While the specific natural source of this compound is not definitively documented in publicly available scientific literature, the occurrence of similar enynyl fatty acids in various organisms provides valuable leads for its potential origins.
Acetylenic fatty acids are known to be present in the seed oils of certain plant families. gerli.com For instance, plants belonging to the Santalaceae and Olacaceae families are recognized for producing fatty acids with conjugated ene-yne systems. gerli.comresearchgate.net A closely related compound, ximenynic acid ((E)-octadec-11-en-9-ynoic acid), is found in the seed oil of plants from the Santalum genus. lookchem.com This suggests that plants, particularly those from specialized botanical families, are a promising area for the exploration of novel enynyl lipids like octadec-11-en-7-ynoic acid.
Microorganisms, including bacteria, fungi, and microalgae, are also known producers of a vast array of lipids and are increasingly being investigated for the production of unusual fatty acids. researchgate.netaocs.org While specific reports on the production of octadec-11-en-7-ynoic acid by microorganisms are scarce, the metabolic diversity of these organisms makes them a fertile ground for bioprospecting. mdpi.comdntb.gov.uanih.govresearchgate.net
Table 1: Examples of Acetylenic Fatty Acids Found in Nature
| Compound Name | Chemical Structure | Natural Source (Example) |
| Ximenynic Acid | (E)-octadec-11-en-9-ynoic acid | Santalum spicatum (Sandalwood) lookchem.com |
| Crepenynic Acid | octadec-9-en-12-ynoic acid | Crepis alpina aocs.org |
| Tariric Acid | octadec-6-ynoic acid | Picramnia sow (Simaroubaceae) researchgate.net |
The biosynthesis of unconventional fatty acids often involves specialized fatty acid synthase (FAS) systems or modifications to the standard FAS machinery. aocs.org Bioprospecting efforts are therefore directed towards identifying novel FAS enzymes with unique substrate specificities and catalytic activities from diverse environmental niches. The discovery of organisms producing enynyl lipids would trigger a deeper investigation into their genetic makeup to identify the specific FAS and modifying enzymes responsible for the synthesis of these compounds.
Genetic and Enzymatic Studies of Desaturases and Acetylenases
The key enzymes responsible for the formation of the enynyl moiety are desaturases and acetylenases. These enzymes are often membrane-bound and exhibit remarkable specificity for the position and stereochemistry of the unsaturation they introduce.
Desaturases are a class of enzymes that introduce double bonds into fatty acid chains. nih.gov The formation of the Δ11 double bond in the precursor to this compound would be catalyzed by a Δ11-desaturase. Studies on various desaturases have revealed conserved structural motifs and catalytic mechanisms, often involving a di-iron active site.
Acetylenases are a specialized subset of desaturases that catalyze the conversion of a double bond into a triple bond. usask.ca The biosynthesis of crepenynic acid (octadec-9-en-12-ynoic acid) in Crepis alpina involves a bifunctional enzyme that first introduces a double bond at the Δ12 position of oleic acid to form linoleic acid, and then converts this double bond into a triple bond. nih.gov A similar enzymatic logic would be expected for the formation of the Δ7 triple bond in octadec-11-en-7-ynoic acid, involving a specific Δ7-acetylenase. Genetic studies, including gene cloning and heterologous expression, are crucial for characterizing the function and specificity of these enzymes. mdpi.com
Table 2: Key Enzyme Classes in Enynyl Fatty Acid Biosynthesis
| Enzyme Class | Function | Example Substrate -> Product |
| Desaturase | Introduces a double bond | Oleic acid -> Linoleic acid mdpi.com |
| Acetylenase | Converts a double bond to a triple bond | Linoleic acid -> Crepenynic acid mdpi.com |
Metabolic Flux Analysis for Enynyl Lipid Production
Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell, providing insights into the flow of carbon through various biosynthetic pathways. nih.gov While specific MFA studies on the production of this compound are not available, the principles of MFA can be applied to understand and optimize the production of enynyl lipids in a host organism.
By using isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the path of carbon atoms as they are incorporated into different metabolites, including fatty acids. This information can be used to construct a metabolic model and identify potential bottlenecks in the biosynthetic pathway. For example, MFA could reveal limitations in the supply of precursors like acetyl-CoA and malonyl-CoA, or in the expression and activity of the key desaturase and acetylenase enzymes. nih.gov
The insights gained from MFA can then guide metabolic engineering strategies to enhance the production of desired enynyl lipids. This could involve overexpressing genes encoding rate-limiting enzymes, redirecting carbon flux towards fatty acid synthesis, and optimizing culture conditions to support high-yield production. mdpi.com
Biological Activities and Mechanistic Studies in Non Human Systems
Prospective Applications and Material Science Exploitation of Methyl Octadec 11 En 7 Ynoate
Development of Advanced Bio-based Materials
The bifunctional nature of Methyl octadec-11-en-7-ynoate, arising from its alkene and alkyne groups, positions it as a promising candidate for the synthesis of advanced bio-based materials. These functional groups offer distinct reaction pathways, allowing for the construction of complex and potentially novel polymer architectures.
The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then serve as a monomer in polycondensation reactions to form polyesters and polyamides. The presence of the enyne functionality within the polymer backbone introduces unique properties to the resulting materials. For instance, the rigidity of the alkyne unit can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the double and triple bonds can be selectively functionalized post-polymerization to introduce cross-linking sites or to graft other molecules, leading to the development of functional polymers with tailored characteristics.
Table 1: Potential Polymerization Reactions Involving this compound Derivatives
| Polymer Type | Monomer Derivative | Co-monomer | Potential Polymer Properties |
| Polyester | Octadec-11-en-7-ynoic acid | Diols (e.g., ethylene (B1197577) glycol) | Enhanced thermal stability, potential for cross-linking |
| Polyamide | Octadec-11-en-7-ynoic acid | Diamines (e.g., hexamethylenediamine) | Increased rigidity, sites for functionalization |
The double and triple bonds in this compound can be chemically modified to introduce hydroxyl groups, which are key functional groups for the synthesis of polyurethanes and epoxy resins. For example, hydroboration-oxidation of the double bond can yield a secondary alcohol, while the triple bond can be hydrated to a ketone, which can then be reduced to an alcohol. The resulting polyols can be reacted with isocyanates to form polyurethanes or with epichlorohydrin (B41342) to produce epoxy resins. The long aliphatic chain of the parent molecule can impart flexibility and hydrophobicity to the final polymer, making it suitable for applications such as coatings, adhesives, and elastomers.
Chemical Intermediates for Fine Chemicals and Pharmaceuticals
The unique arrangement of functional groups in this compound makes it a valuable building block for the synthesis of complex organic molecules, including those with applications in the fine chemical and pharmaceutical industries.
The enyne moiety of this compound is a versatile functional group that can participate in a wide range of organic reactions. For instance, it can undergo cyclization reactions to form carbocyclic and heterocyclic compounds, which are common structural motifs in many biologically active molecules. The double and triple bonds can also be selectively hydrogenated, oxidized, or halogenated to introduce new functionalities and to build molecular complexity. This makes this compound a potentially useful starting material for the total synthesis of natural products and other complex organic targets.
While some related long-chain unsaturated esters are noted as not being used for fragrances or flavors, the chemical structure of this compound offers the potential for transformation into valuable aroma compounds. The double and triple bonds can be oxidatively cleaved to yield shorter-chain aldehydes and carboxylic acids, many of which are known for their characteristic scents and tastes. For example, ozonolysis of the double bond could lead to the formation of aldehydes that contribute to green and fatty notes. The specific combination and location of the unsaturation in this compound could lead to the generation of unique fragrance and flavor profiles upon chemical modification.
Sustainable Lubricant and Biofuel Components (Academic Potential)
The long aliphatic chain and the presence of unsaturation in this compound suggest its potential, from an academic standpoint, as a component in the formulation of sustainable lubricants and biofuels.
The long carbon chain of this compound is a desirable feature for lubricant base oils, as it contributes to a high viscosity index and good lubricating properties. The presence of double and triple bonds, however, can be a concern for oxidative stability. Therefore, selective hydrogenation of the unsaturation would be necessary to produce a stable biolubricant. The resulting saturated long-chain ester could exhibit excellent lubricating properties and biodegradability.
As a biofuel component, methyl esters of fatty acids are the primary constituents of biodiesel. mdpi.com The energy content of this compound is expected to be comparable to that of other C18 methyl esters. However, the presence of multiple unsaturations can affect its combustion properties and stability. Further research into its performance as a fuel and its compatibility with existing engine technologies would be required to assess its viability as a biofuel.
Table 2: Comparison of Physicochemical Properties of Related C18 Methyl Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Methyl stearate (B1226849) | C19H38O2 | 298.5 | Saturated |
| Methyl oleate | C19H36O2 | 296.5 | Monounsaturated (alkene) |
| Methyl linoleate | C19H34O2 | 294.5 | Polyunsaturated (alkenes) |
| This compound | C19H32O2 | 292.5 | Polyunsaturated (alkene and alkyne) |
This table illustrates that while structurally similar, the degree of unsaturation significantly impacts the molecular weight and, by extension, the physical properties of these compounds.
Agricultural Applications for Novel Agro-chemicals (e.g., Pheromones, Insecticides)
Extensive research of publicly available scientific literature and databases has revealed no specific studies detailing the application of this compound as a pheromone or insecticide in agricultural contexts. While the unique structural features of this long-chain enynoate—possessing both a double and a triple bond—suggests its potential as a precursor or an active ingredient in the synthesis of novel agrochemicals, there is currently no direct evidence to support this hypothesis.
The development of new agrochemicals is a complex process that involves the identification of bioactive molecules, extensive testing for efficacy and environmental impact, and optimization of synthesis routes. Long-chain molecules, in general, are of significant interest in the development of pesticides, including insecticides and pheromones, due to their diverse biological activities. nih.govresearcher.lifemdpi.com
Pheromones:
Insect sex pheromones are often long-chain unsaturated compounds, such as alkenes, alkynes, acetates, alcohols, and aldehydes. These molecules are highly specific and are used in integrated pest management (IPM) strategies for monitoring and mating disruption of insect pests. The synthesis of insect pheromones can be a complex process, and researchers are continually exploring new and efficient synthetic routes. mdpi.com
The structural characteristics of this compound, specifically its carbon chain length and the presence of unsaturation, align with the general features of some known insect pheromone precursors. Theoretically, the enyne moiety could be chemically modified through reactions such as partial hydrogenation of the alkyne to a Z- or E-alkene, which is a common structural motif in many lepidopteran pheromones. However, no specific synthesis of an active pheromone utilizing this compound as a starting material has been reported in the literature.
Insecticides:
The discovery and development of new insecticides are crucial for managing insect pests that threaten agricultural productivity. Researchers are investigating novel chemical classes to overcome issues of insecticide resistance and to develop more environmentally benign alternatives. nih.govnih.gov Long-chain molecules have been explored for their insecticidal properties, although the specific structural requirements for activity vary widely depending on the target insect and the mode of action. nih.govresearcher.lifemdpi.com
There is no available data to suggest that this compound itself possesses insecticidal activity. The evaluation of a new compound for potential insecticidal properties would require a series of bioassays against various pest species. Furthermore, its potential role as an intermediate in the synthesis of more complex insecticidal molecules has not been documented.
Q & A
Basic: What are the optimal synthetic routes for Methyl octadec-11-en-7-ynoate, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves sequential alkyne and alkene functionalization. A common approach is Sonogashira coupling for introducing the triple bond (C7≡C8) followed by Wittig or Heck reactions for the double bond (C11=C12). Intermediates should be characterized using NMR (¹H and ¹³C) to confirm regioselectivity and GC-MS for purity assessment. For example, the alkyne intermediate can be validated via IR spectroscopy (C≡C stretch ~2100–2260 cm⁻¹) .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- ¹H NMR : Identify olefinic protons (δ 5.0–5.5 ppm) and methyl ester protons (δ 3.6–3.7 ppm).
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm), alkyne carbons (δ ~70–100 ppm), and alkene carbons (δ ~115–135 ppm).
- IR Spectroscopy : Detect ester C=O (~1740 cm⁻¹), alkyne C≡C (~2100–2260 cm⁻¹), and alkene C=C (~1640 cm⁻¹).
- HRMS : Verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can researchers design experiments to address contradictory data on the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Controlled Replication : Repeat reported protocols under inert atmospheres (e.g., N₂/Ar) to exclude oxygen-mediated side reactions.
- Kinetic Studies : Use in situ monitoring (e.g., Raman spectroscopy) to track reaction progress and identify intermediates.
- Catalyst Screening : Test palladium, copper, and nickel catalysts with varying ligands (e.g., PPh₃ vs. Xantphos) to compare yields and selectivity.
- Computational Modeling : Perform DFT calculations to assess energy barriers for competing pathways (e.g., β-hydride elimination vs. reductive elimination) .
Advanced: How should researchers analyze conflicting results in the catalytic hydrogenation of this compound?
Methodological Answer:
- Systematic Meta-Analysis : Compile data from literature on reaction conditions (pressure, temperature, solvent) and correlate with selectivity (alkyne vs. alkene hydrogenation).
- Statistical Tools : Apply ANOVA to determine if discrepancies arise from catalyst loading or solvent polarity.
- Isotope Labeling : Use deuterated substrates (e.g., D₂ gas) to trace hydrogenation pathways via MS or NMR.
- Surface Characterization : Analyze catalyst morphology (TEM/XPS) to link activity to structural properties .
Basic: What are the best practices for quantifying this compound in complex mixtures?
Methodological Answer:
- HPLC-UV/RI : Use C18 columns with acetonitrile/water gradients; calibrate with pure standards.
- GC-FID : Optimize split ratios and oven temperatures to resolve ester peaks from contaminants.
- Internal Standards : Add methyl stearate or similar esters to correct for injection variability.
- Validation : Perform spike-and-recovery tests (recovery ≥95%) and report LOD/LOQ .
Advanced: How can researchers optimize stereochemical control during the synthesis of this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams to direct alkene geometry.
- Asymmetric Catalysis : Employ Jacobsen epoxidation or Sharpless dihydroxylation for enantioselective functionalization.
- Dynamic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures via kinetic resolution.
- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .
Advanced: What methodologies resolve contradictions in the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks; monitor degradation via TLC or LC-MS.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life at 25°C.
- Additive Screening : Test antioxidants (BHT, ascorbic acid) or chelators (EDTA) to inhibit oxidation.
- Packaging Studies : Compare glass vs. polymer containers for gas permeability effects .
Basic: How should researchers validate the purity of this compound batches?
Methodological Answer:
- Combined Chromatography : Use HPLC (for polar impurities) and GC (for volatile byproducts).
- Elemental Analysis : Confirm C, H, O content within ±0.3% of theoretical values.
- Melting Point : Compare observed vs. literature values (if crystalline).
- NMR Purity : Integrate proton signals to estimate impurity levels (<2%) .
Advanced: How to address reproducibility challenges in the enzymatic hydrolysis of this compound?
Methodological Answer:
- Enzyme Engineering : Use directed evolution to improve lipase/esterase activity.
- Solvent Optimization : Test ionic liquids or deep eutectic solvents to enhance substrate solubility.
- Microkinetic Analysis : Fit time-course data to Michaelis-Menten models to identify rate-limiting steps.
- Cross-Lab Validation : Share protocols with independent labs to isolate procedural vs. instrumental variability .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Probit Analysis : Calculate LD₅₀/LC₅₀ values with 95% confidence intervals.
- ANCOVA : Adjust for covariates (e.g., animal weight, exposure duration).
- Dose-Response Modeling : Fit data to Hill or logistic curves to assess cooperativity.
- Meta-Regression : Pool data across studies to identify trends in toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
